4-Chloro-7H-imidazo[4,5-c]pyridazine
Description
Overview of Fused Heterocyclic Systems in Drug Discovery
Fused heterocyclic compounds, which feature at least two rings sharing two or more atoms, are integral to the development of new therapeutic agents. Their rigid, three-dimensional structures provide a defined orientation for functional groups, enabling specific and high-affinity interactions with biological macromolecules such as enzymes and receptors. This structural pre-organization reduces the entropic penalty of binding, often leading to enhanced potency. The presence of heteroatoms (like nitrogen, oxygen, or sulfur) introduces key hydrogen bonding capabilities, modulates electronic properties, and influences metabolic stability and solubility, making these scaffolds highly versatile in drug design. researchgate.netnih.gov A significant portion of pharmaceuticals currently on the market contain fused heterocyclic fragments, a testament to their success and importance in medicinal chemistry. researchgate.net
Significance of the Imidazo[4,5-c]pyridazine Nucleus as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. The imidazo[4,5-c]pyridazine nucleus has gained recognition as such a scaffold. It is a bicyclic system composed of an imidazole (B134444) ring fused to a pyridazine (B1198779) ring. This arrangement of nitrogen atoms provides a unique combination of hydrogen bond donors and acceptors, creating a platform for diverse molecular interactions.
One of the most significant features of the imidazo[4,5-c]pyridazine scaffold is its structural and electronic resemblance to endogenous purines, such as adenine (B156593) and guanine. This relationship is known as bioisosterism, where one moiety is replaced by another with similar physical and chemical properties to maintain or enhance biological activity.
The purine (B94841) core is fundamental to a vast array of biological processes, being a key component of DNA, RNA, and critical signaling molecules like ATP. Consequently, many enzymes, particularly protein kinases, have evolved to bind purine-based substrates. By mimicking the purine structure, imidazo[4,5-c]pyridazine derivatives can function as competitive inhibitors at the ATP-binding sites of kinases, a protein family heavily implicated in cancer and inflammatory diseases. nih.govnih.govgoogle.com This bioisosteric link is a primary driver for the extensive investigation of this scaffold in oncology and immunology research.
The broader family of imidazopyridines includes several isomers, such as imidazo[4,5-b]pyridine, imidazo[1,2-a]pyridine (B132010), and imidazo[1,5-a]pyridine, each with distinct pharmacological profiles. nih.govmdpi.com The imidazo[4,5-c]pyridazine is a specific variant where the pyridine (B92270) ring of an imidazo[4,5-c]pyridine is replaced with a pyridazine ring.
The key distinction lies in the arrangement and number of nitrogen atoms. The pyridazine ring in the imidazo[4,5-c]pyridazine introduces an additional nitrogen atom compared to its imidazo[4,5-c]pyridine counterpart. This modification significantly alters the electron distribution, dipole moment, and hydrogen-bonding pattern of the molecule. These changes can fine-tune the binding affinity and selectivity of a compound for its intended target, sometimes providing an advantage over other isomers in achieving a desired therapeutic profile. For instance, this specific arrangement has been successfully exploited in the development of modulators for the GABA-A receptor. researchgate.net
Historical Context and Evolution of Research on Imidazo[4,5-c]pyridazines
The synthesis of the parent imidazo[4,5-c]pyridazine ring system was first reported in the mid-20th century. researchgate.net Initial research focused on the fundamental chemistry and synthesis of this novel heterocyclic system. Following the discovery of the biological activities of related fused heterocycles, researchers began to explore the therapeutic potential of imidazo[4,5-c]pyridazine derivatives. Early studies screened these compounds for a broad range of effects, including potential as anticancer agents. nih.gov
Over the past few decades, research has evolved from broad screening to rational, target-based drug design. Driven by its purine-mimicking properties, the scaffold became a focal point for developing inhibitors of specific protein kinases. nih.gov More recently, its utility has expanded further, with patent literature describing imidazo[4,5-c]pyridazine derivatives as potent and selective modulators of neurotransmitter receptors, such as the GABA-A receptor, for potential use in treating neurological and psychiatric disorders. researchgate.netnih.gov
Structure
3D Structure
Properties
CAS No. |
52326-90-6 |
|---|---|
Molecular Formula |
C5H3ClN4 |
Molecular Weight |
154.56 g/mol |
IUPAC Name |
4-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-3-1-9-10-5-4(3)7-2-8-5/h1-2H,(H,7,8,10) |
InChI Key |
RUXUAHRSPPJXCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(N=CN2)N=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 7h Imidazo 4,5 C Pyridazine and Its Derivatives
Classical and Modern Approaches for Imidazo[4,5-c]pyridazine Ring System Construction
The synthesis of the imidazo[4,5-c]pyridazine ring system is predominantly achieved through the cyclization of appropriately substituted diaminopyridazines. researchgate.net These methods involve the formation of the imidazole (B134444) ring fused to the pyridazine (B1198779) core.
A prevalent strategy for the synthesis of imidazo[4,5-c]pyridines, a related class of compounds, involves the condensation-dehydration reaction of pyridine-3,4-diamines with carboxylic acids or their equivalents. mdpi.com This approach is a cornerstone for building the fused imidazole ring. For instance, the reaction of 5-methyl-3,4-diaminopyridine with 100% formic acid, when boiled under reflux for six hours, yields 7-methyl-3H-imidazo[4,5-c]pyridine. mdpi.com This method is noted for its utility in preparing derivatives with methyl substitutions at various positions on the pyridine (B92270) ring. mdpi.comresearchgate.net While this example illustrates the synthesis of an imidazo[4,5-c]pyridine, the underlying principle of condensing a diamine with a one-carbon unit is fundamental and applicable to the pyridazine series as well.
| Reactants | Reagents/Conditions | Product | Reference |
| 5-methyl-3,4-diaminopyridine | 100% formic acid, reflux, 6h | 7-methyl-3H-imidazo[4,5-c]pyridine | mdpi.comresearchgate.net |
This table showcases a representative condensation reaction for the synthesis of a related imidazopyridine system.
Oxidative condensation of diaminopyridines with aldehydes presents another key route to the imidazo[4,5-c]pyridine ring system. nih.gov This method is particularly useful for introducing aryl substituents at the 2-position of the imidazole ring. The reaction of 3,4-diaminopyridine (B372788) with various benzaldehyde (B42025) adducts (specifically Na2S2O5 adducts) leads to the formation of 5H-imidazo[4,5-c]pyridines. nih.gov This reaction provides a direct pathway to 2-substituted analogues. nih.gov
| Diamine Reactant | Aldehyde Source | Product Class | Reference |
| 3,4-Diaminopyridine | Na2S2O5 adduct of benzaldehydes | 5H-imidazo[4,5-c]pyridines | nih.gov |
This table illustrates the oxidative condensation approach to imidazo[4,5-c]pyridines.
Specific Synthetic Routes to 4-Chloro-7H-imidazo[4,5-c]pyridazine Analogues
The synthesis of specifically substituted imidazo[4,5-c]pyridazines, including the title compound, often requires multi-step sequences or the use of specialized reagents.
While the focus is on pyridazines, the synthesis of the isomeric imidazo[4,5-c]pyridine system from aminopyridines provides valuable insights into analogous synthetic strategies. Routes have been developed for the synthesis of congeners of active imidazo[4,5-b]pyridines by the cyclization of 4-(substituted amino)-5,6-diaminopyridines with ethyl orthoformate. nih.gov Furthermore, the oxidative cyclization of 6-(substituted amino)-4,5-diaminopyridines with aryl aldehydes has been shown to produce imidazo[4,5-c]pyridine ring analogues. nih.gov
The introduction of fluoroalkyl groups into heterocyclic systems is a significant area of research due to the unique properties these moieties impart. For the related imidazo[4,5-b]pyridine system, fluoroalkylation has been achieved, suggesting potential pathways for the fluoroalkylation of imidazo[4,5-c]pyridazines. mdpi.com
An alternative approach to constructing the fused imidazole ring involves the use of picolinothioamide intermediates. mdpi.com For example, 4-phenylpicolinothioamide, which can be synthesized from the corresponding carbonitrile, reacts with appropriate diamines in ethylene (B1197577) glycol to yield imidazopyridines. mdpi.com This method offers a different disconnection approach for accessing these fused heterocyclic systems.
Intramolecular Cyclization Reactions in the Synthesis of Imidazopyridinesresearchgate.net
The construction of the imidazopyridine core, a critical step in forming compounds like this compound, frequently relies on intramolecular cyclization reactions. nih.gove3s-conferences.org These reactions create the fused imidazole ring onto the existing pyridazine or pyridine structure. A common strategy involves starting with a suitably substituted diaminopyridine or diaminopyridazine. nih.govresearchgate.net For instance, the reaction of a 3,4-diaminopyridazine with a carboxylic acid or its derivative, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at high temperatures, leads to the formation of the imidazo[4,5-c]pyridazine skeleton. nih.gov
Another powerful approach is the cyclization of an intermediate formed from a precursor molecule. This can be seen in methods where a starting material, such as a 2-aminopyridine (B139424) derivative, reacts with another molecule to form an open-chain intermediate that subsequently cyclizes. e3s-conferences.org For example, a reaction might proceed through an intermolecular addition followed by an intramolecular cyclization to yield the final fused-ring product. nih.govmdpi.com The specific conditions and reagents used can direct the cyclization to occur at particular positions, allowing for the controlled synthesis of the desired isomer. The versatility of these cyclization strategies makes them a cornerstone in the synthesis of a wide array of imidazopyridine derivatives. researchgate.net
Functional Group Interconversions and Late-Stage Functionalization of the Imidazo[4,5-c]pyridazine Core
Once the core imidazo[4,5-c]pyridazine ring system is assembled, subsequent modifications are often necessary to synthesize specific target molecules. These modifications typically involve functional group interconversions and late-stage functionalization, allowing for the diversification of the scaffold.
Nucleophilic Displacement Reactions at the Chloro Position of 4-Chloro-7H-imidazo[4,5-c]pyridazinemdpi.comacs.org
The chlorine atom at the 4-position of the this compound scaffold is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is a key feature for introducing a wide variety of functional groups at this position. The electron-withdrawing nature of the pyridazine ring's nitrogen atoms facilitates the attack of nucleophiles.
Common nucleophiles used in these displacement reactions include amines, alcohols, and thiols. For example, reacting this compound with various primary or secondary amines, such as piperazine (B1678402) derivatives, can yield the corresponding 4-amino-substituted products. acs.orgnih.gov These reactions are typically carried out in a suitable solvent and may require the presence of a base to neutralize the HCl generated during the reaction. This strategy is extensively used in medicinal chemistry to explore the structure-activity relationship of potential drug candidates by introducing diverse substituents at the C4 position. acs.org
| Reactant | Nucleophile | Product Type | Significance |
|---|---|---|---|
| This compound | Amines (e.g., Piperazine) | 4-Amino-imidazo[4,5-c]pyridazines | Access to biologically active amine derivatives. acs.orgnih.gov |
| This compound | Alcohols/Alkoxides | 4-Alkoxy-imidazo[4,5-c]pyridazines | Introduction of ether linkages. |
| This compound | Thiols/Thiolates | 4-Thioether-imidazo[4,5-c]pyridazines | Formation of sulfur-linked analogues. |
Alkylation Strategies for Nitrogen Atoms on the Imidazo[4,5-c]pyridazine Scaffoldacs.org
The imidazo[4,5-c]pyridazine scaffold possesses multiple nitrogen atoms that can be subjected to alkylation. The specific nitrogen atom that gets alkylated depends on the reaction conditions and the tautomeric form of the starting material. Alkylation is a crucial step for creating derivatives with modified properties and for confirming the structure of isomers. nih.gov
Typically, alkylation is achieved by treating the imidazo[4,5-c]pyridazine with an alkylating agent, such as an alkyl halide (e.g., butyl bromide) or a benzyl (B1604629) halide (e.g., 4-chlorobenzyl bromide), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). nih.gov For the 7H-imidazo[4,5-c]pyridazine system, alkylation can occur on the nitrogen atoms of the imidazole ring. The presence of different regioisomers often necessitates advanced analytical techniques, such as 2D-NOESY and HMBC NMR spectroscopy, to unambiguously determine the exact position of the newly introduced alkyl group. nih.gov The synthesis of compounds like 4-chloro-7-ethyl-7H-imidazo[4,5-c]pyridazine is a direct example of such an alkylation. uni.lu
Oxidation Reactions to N-Oxide Derivatives of Imidazo[4,5-c]pyridinesnih.gov
The nitrogen atoms within the pyridine or pyridazine portion of the imidazo[4,5-c]pyridazine scaffold can be oxidized to form N-oxides. This transformation alters the electronic properties of the heterocyclic system, influencing its reactivity and biological activity. arkat-usa.org The N-O moiety can act as an electron donor and introduces a site for further chemical reactions. arkat-usa.orgscripps.edu
The oxidation is generally carried out using oxidizing agents such as peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common choice. arkat-usa.org Another effective system involves using hydrogen peroxide (H₂O₂) in conjunction with a catalyst. For example, methyltrioxorhenium (MTO) has been shown to be a highly efficient catalyst for the N-oxidation of substituted pyridines, providing high yields of the corresponding N-oxides. arkat-usa.org The choice of oxidant and reaction conditions is critical to achieve selective oxidation without affecting other functional groups present in the molecule.
| Oxidizing System | Description | Reference |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | A widely used peroxy acid for N-oxidation of heterocyclic amines. | arkat-usa.org |
| Hydrogen Peroxide (H₂O₂) / Methyltrioxorhenium (MTO) | A catalytic system that provides high yields for N-oxidation of pyridines. | arkat-usa.org |
| Hydrogen Peroxide (H₂O₂) / Acetic Acid | A classical method for the oxidation of pyridines. | arkat-usa.org |
Novel Catalytic Systems and Green Chemistry Approaches in Imidazo[4,5-c]pyridazine Synthesisresearchgate.net
In recent years, the principles of green chemistry have increasingly influenced the development of synthetic methodologies for heterocyclic compounds, including imidazo[4,5-c]pyridazines. mdpi.com The focus has been on developing novel catalytic systems that are more efficient, reusable, and environmentally benign.
One area of innovation is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. For example, metal-organic frameworks (MOFs) have been explored as catalysts for the synthesis of imidazo[1,2-a]pyridines, a related class of compounds. nih.gov Similarly, graphene oxide has been used as a carbocatalyst, promoting reactions under milder conditions. acs.org The development of heterogeneous geminal atom catalysts (GACs) represents a recent breakthrough, offering a significantly lower carbon footprint compared to conventional catalysts used in pharmaceutical manufacturing. sciencedaily.com
The choice of solvent is another key aspect of green chemistry. The use of greener solvents, such as glycerol, instead of traditional volatile organic compounds, is being explored to develop more sustainable synthetic protocols. researchgate.net Furthermore, catalyst-free condensation reactions conducted in environmentally benign solvents like water represent a facile and eco-friendly approach to constructing the imidazopyridine core. nih.gov These advancements aim to make the synthesis of complex molecules like this compound more sustainable and economically viable. mdpi.comsciencedaily.com
Modulation of Enzyme Activity by Imidazo[4,5-c]pyridazines
Derivatives of the imidazo[4,5-c]pyridazine scaffold and its isomers have been extensively studied as inhibitors of various enzymes, particularly those within the kinase family. By competing with endogenous ligands like ATP, these small molecules can block downstream signaling pathways, a mechanism that is foundational to their activity.
The structural similarity of the imidazopyridazine core to purines allows it to function as a "hinge-binder," a key interaction for kinase inhibition. This has led to the development of numerous derivatives targeting a wide array of kinases.
Derivatives built on the imidazo[4,5-c]pyridine scaffold have been identified as potent inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a significant role in the development of glioblastoma. vulcanchem.com A series of imidazo[4,5-c]pyridin-2-one derivatives demonstrated potential inhibition of Src and Fyn kinases in the submicromolar range. vulcanchem.com Notably, compound 1s from this series showed effective antiproliferative activity against multiple glioblastoma cell lines. vulcanchem.com
Other isomers, such as those based on the imidazo[1,2-b]pyridazine (B131497) structure, have been found to inhibit different kinases. One such derivative, compound 26 , was identified as an inhibitor of transforming growth factor-β activated kinase (TAK1) with an IC₅₀ of 55 nM. acs.org Additionally, the imidazo[1,2-b]pyridazine compound K00135 was found to selectively interact with and block PIM kinases, which are implicated in hematopoietic malignancies. researchgate.net
| Compound Class | Specific Derivative | Target Kinase | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | Compound 1s | Src, Fyn | Submicromolar range | vulcanchem.com |
| Imidazo[1,2-b]pyridazine | Compound 26 | TAK1 | 55 nM | acs.org |
| Imidazo[1,2-b]pyridazine | K00135 | PIM1, PIM2 | Low nanomolar potency | researchgate.net |
In the realm of DNA damage repair, derivatives of imidazo[4,5-c]pyridine have emerged as significant inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for repairing single-strand DNA breaks. nih.govnih.gov By inhibiting PARP, these compounds can induce synthetic lethality in cancer cells that have existing deficiencies in other DNA repair pathways, such as those with BRCA mutations. nih.gov
A series of imidazo[4,5-c]pyridine-7-carboxamide derivatives were developed and evaluated for their PARP-1 inhibitory activity. nih.gov This research led to the identification of XZ-120312 , which demonstrated potent inhibition of the PARP-1 enzyme with an IC₅₀ value of 8.6 nM. nih.govnih.gov This compound also significantly potentiated the cytotoxicity of the chemotherapy agent temozolomide (B1682018) in various cancer cell lines. nih.gov
| Compound Class | Specific Derivative | Target Enzyme | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridine-7-carboxamide | XZ-120312 | PARP-1 | 8.6 nM | nih.govnih.gov |
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor signaling pathway, making it a key target for B-cell malignancies. nih.govscispace.com Research into imidazo[4,5-c]pyridine derivatives has yielded compounds that act as BTK inhibitors. nih.gov A study on 1,4,6-trisubstituted imidazo[4,5-c]pyridines revealed their potential as a starting point for developing selective BTK inhibitors. nih.gov
Furthermore, a highly potent and selective irreversible BTK inhibitor, compound 22 , was developed from an imidazo[1,2-b]pyridazine scaffold, a structural isomer of the core topic. scispace.com This derivative exhibited an IC₅₀ of 1.3 nM for BTK and demonstrated excellent selectivity when tested against a panel of 310 other kinases. scispace.com The promising preclinical data for this compound led to its advancement into clinical trials under the name TM471-1. scispace.com
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis. google.comresearchgate.net The imidazo[4,5-b]pyridine scaffold, another isomer, has been the basis for developing potent inhibitors of this kinase family. google.comresearchgate.netacs.org A key focus of this research has been achieving selectivity between the different Aurora isoforms, particularly Aurora-A and Aurora-B. acs.org
By exploiting differences in the ATP-binding pockets of the isoforms, researchers designed derivatives with high selectivity for Aurora-A. acs.org For instance, compound 28c , an imidazo[4,5-b]pyridine derivative, was found to be a highly selective inhibitor of Aurora-A over Aurora-B. acs.org Another derivative, compound 27e , was identified as a potent dual inhibitor of both FLT3 and Aurora kinases, with Kd values of 7.5 nM for Aurora-A and 48 nM for Aurora-B. google.comresearchgate.net This compound also showed potent cellular activity against both Aurora-A and Aurora-B biomarkers. researchgate.net
| Compound Class | Specific Derivative | Target Kinase | Reported Activity | Source |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Compound 28c | Aurora-A | Highly selective over Aurora-B | acs.org |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora-A | Kd = 7.5 nM | google.comresearchgate.net |
| Imidazo[4,5-b]pyridine | Compound 27e | Aurora-B | Kd = 48 nM | google.comresearchgate.net |
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, is essential for signal transduction from cytokine receptors. nih.gov Inhibition of the JAK-STAT pathway is a therapeutic strategy for various autoimmune diseases and cancers. While specific research on imidazo[4,5-c]pyridazine derivatives as JAK inhibitors is limited in the public domain, related structures have shown significant activity.
Novel imidazo[1,2-b]pyridazine derivatives have been disclosed as potent pan-JAK inhibitors, capable of inhibiting JAK1, JAK2, and JAK3 simultaneously. nih.govresearchgate.net Additionally, research into imidazo[4,5-b]pyridine derivatives identified compound 10 with good potency and selectivity for JAK1 (IC₅₀ of 0.022 µM). nih.gov Another related scaffold, imidazo[4,5-d]pyrrolo[2,3-b]pyridine, was used to develop highly selective JAK2 inhibitors, with analogue 18 showing superior JAK family selectivity compared to existing drugs like ruxolitinib. scispace.com
| Compound Class | Specific Derivative | Target Kinase | Reported Activity (IC₅₀) | Source |
|---|---|---|---|---|
| Imidazo[1,2-b]pyridazine | Not specified | pan-JAK (JAK1, JAK2, JAK3) | Potent inhibition | nih.govresearchgate.net |
| Imidazo[4,5-b]pyridine | Compound 10 | JAK1 | 0.022 µM | nih.gov |
| Imidazo[4,5-d]pyrrolo[2,3-b]pyridine | Analogue 18 | JAK2 | High selectivity | scispace.com |
Inhibition of Other Critical Enzymes
Imidazo[4,5-c]pyridazine derivatives have been identified as inhibitors of several enzymes that are crucial for the survival and proliferation of pathogens and for the progression of various diseases.
Glucosamine-6-phosphate synthase (GFA) is a critical enzyme in the hexosamine biosynthetic pathway, responsible for the production of glucosamine-6-phosphate, a precursor for the synthesis of essential components of the fungal cell wall like chitin (B13524) and mannoproteins. tandfonline.combohrium.comnih.gov Inhibition of this enzyme disrupts cell wall integrity, making it a promising target for the development of novel antifungal agents. tandfonline.combohrium.comnih.gov While specific studies on this compound are limited, the broader class of imidazopyridine derivatives has been investigated as potential inhibitors of this enzyme. bohrium.commdpi.comnih.gov Molecular docking studies have suggested that heterocyclic compounds, including those with scaffolds similar to imidazo[4,5-c]pyridazine, have the potential to bind to the active site of GlcN-6-P synthase and act as inhibitors. tandfonline.comnih.govnih.gov
The RNA-dependent RNA polymerase (RdRp) is an essential enzyme for the replication and transcription of RNA viruses, making it a prime target for antiviral drug development. mdpi.comnih.gov Derivatives of imidazo[4,5-c]pyridine have demonstrated significant potential as inhibitors of this viral enzyme. mdpi.comnih.gov
Notably, a series of substituted 5-benzyl-2-phenyl-5H-imidazo[4,5-c]pyridines has been identified as a novel class of compounds with activity against pestiviruses and the hepatitis C virus (HCV). nih.gov Extensive modifications of the substituents at the 2 and 5 positions led to the discovery of compounds with potent antiviral activity. nih.gov For instance, the introduction of a fluorine atom at the 2-position of the 2-phenyl substituent of an initial lead compound resulted in an analogue with selective activity against HCV in a subgenomic replicon system. nih.gov Further optimization led to the identification of 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine, which exhibited potent anti-HCV activity with an EC50 of 0.10 μM and a high selectivity index of 1080. nih.gov Research also indicates that certain imidazo[4,5-c]pyridines are active against the Bovine Viral Diarrhea Virus (BVDV) by interacting with the viral RNA-dependent RNA polymerase. mdpi.com
| Compound Name | Target Virus | Activity (EC50) | Selectivity Index |
| 2-(2,3-difluorophenyl)-5-[4-(trifluoromethyl)benzyl]-5H-imidazo[4,5-c]pyridine | HCV | 0.10 µM | 1080 |
| 5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine | Pestivirus | - | - |
Table 1: Antiviral Activity of Selected Imidazo[4,5-c]pyridine Derivatives Targeting Viral RdRp.
Cathepsin S (CTSS) is a cysteine protease that plays a crucial role in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules, a key process in the activation of the immune system. nih.govmdpi.com In autoimmune diseases, where the immune system mistakenly attacks the body's own tissues, inhibition of CTSS is a promising therapeutic strategy. nih.govmdpi.com
Derivatives of 1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S. nih.govnih.gov Specifically, 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have shown inhibitory activity against both the purified enzyme and in human cell-based assays. nih.gov These compounds feature a stable thio-trapping nitrile "warhead," which is a key feature for their inhibitory mechanism. nih.gov Optimization of these compounds by adjusting the pKa of a basic nitrogen-containing moiety led to the identification of derivatives with excellent cell-based activity while avoiding undesirable accumulation in tissues like the spleen. nih.govfao.org One such compound demonstrated significant potency in in vivo mouse models. nih.gov
| Compound Class | Target Enzyme | Key Structural Feature |
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitriles | Cathepsin S | Nitrile "warhead" |
Table 2: Imidazo[4,5-c]pyridine Derivatives as Cathepsin S Inhibitors.
While specific data on this compound as a proton pump inhibitor is not available, the broader class of imidazopyridines has shown activity in this area. mdpi.com For example, tenatoprazole, an imidazo[4,5-b]pyridine derivative, is known to block the gastric proton pump (H+/K+-ATPase), which leads to a reduction in gastric acid production. mdpi.com This indicates that the imidazopyridine scaffold has the potential to be developed into agents for treating acid-related gastrointestinal disorders.
Aromatase is a key enzyme in the biosynthesis of estrogens and is a validated target for the treatment of hormone-dependent breast cancer. The imidazopyridine chemical group has been noted for its potential to inhibit aromatase. mdpi.com However, specific studies detailing the aromatase inhibitory activity of this compound or its close derivatives are not extensively reported in the currently available literature.
Receptor Interactions and Signaling Pathway Modulation
Imidazo[4,5-c]pyridazine derivatives have been shown to interact with various receptors and modulate key signaling pathways, highlighting their potential in a range of therapeutic areas, from central nervous system disorders to cancer.
The structural relationship to purines suggests that these compounds can act as ligands for various purinergic receptors. nih.gov Furthermore, research has demonstrated that imidazo[4,5-c]pyridines can act as agonists for Toll-like receptors (TLRs), which are crucial components of the innate immune system. wipo.intgoogle.com This activity suggests potential applications in cancer immunotherapy, where TLR agonists are used to stimulate an anti-tumor immune response. wipo.intgoogle.com
In the context of the central nervous system, imidazo[4,5-c]pyridine derivatives have been investigated as ligands for various receptors. For instance, they have been explored as corticotropin-releasing factor (CRF) receptor ligands, which are implicated in the stress response and psychiatric disorders. researchgate.net Additionally, some imidazopyridines have been identified as positive allosteric modulators of the GABAA receptor. mdpi.com
A significant area of research has been the targeting of protein kinases involved in cancer-related signaling pathways. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a key role in the development and progression of glioblastoma multiforme (GBM). nih.gov Several of these compounds exhibited potent inhibition of Src and Fyn kinases in the submicromolar range and demonstrated antiproliferative activity against GBM cell lines. nih.gov Molecular dynamics simulations have provided insights into the binding modes of these inhibitors within the ATP binding site of SFKs. nih.gov
| Receptor/Signaling Pathway Target | Class of Imidazo[4,5-c]pyridazine Derivative | Potential Therapeutic Application |
| Toll-like Receptors (TLRs) | Imidazo-pyridinyl compounds | Cancer Immunotherapy |
| Src Family Kinases (SFKs) | Imidazo[4,5-c]pyridin-2-ones | Glioblastoma Multiforme (GBM) |
| Corticotropin-Releasing Factor (CRF) Receptors | Imidazo[4,5-c]pyridines | Psychiatric Disorders |
| GABAA Receptors | Imidazopyridines | Central Nervous System Disorders |
Table 3: Receptor and Signaling Pathway Interactions of Imidazo[4,5-c]pyridazine Derivatives.
G-Protein Coupled Receptor (GPCR) Interactions
Derivatives of the imidazo[4,5-c]pyridine core have been identified as potent ligands for G-protein coupled receptors (GPCRs), specifically the corticotropin-releasing factor (CRF) receptor. researchgate.netnih.gov CRF receptors are integral to the endocrine, autonomic, and behavioral responses to stress. A series of imidazo[4,5-c]pyridine analogues were synthesized and demonstrated high-affinity binding to rat brain CRF receptors. nih.gov This interaction suggests a potential role for these compounds in modulating stress-related signaling pathways. The structure-activity relationship studies within this series have aimed to optimize binding affinity and pharmacokinetic properties, highlighting the therapeutic potential of these compounds as CRF receptor antagonists. researchgate.netnih.gov
GABAA Receptor Positive Allosteric Modulation
A significant area of research for imidazo[4,5-c]pyridazine derivatives is their activity as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor. mdpi.comwipo.int The GABAA receptor is the principal inhibitory neurotransmitter receptor in the central nervous system, and its modulation is a key strategy for treating conditions like anxiety and epilepsy. researchgate.netnih.gov
Ligands that bind to an allosteric site on the GABAA receptor can enhance the effect of the endogenous ligand, GABA, thereby increasing the flow of chloride ions and hyperpolarizing the neuron. researchgate.netnih.gov Imidazo[4,5-c]pyridazine derivatives have been developed that show selectivity for specific GABAA receptor subtypes, such as those containing α2 and α3 subunits. researchgate.net This subtype selectivity is a critical goal in modern medicinal chemistry, as it may offer a way to separate the desired anxiolytic effects from the undesirable sedative effects associated with non-selective modulators like classical benzodiazepines. researchgate.netacs.org For instance, Pfizer has developed a series of imidazo[4,5-c]pyridazine derivatives specifically as α2/α3-GABAA receptor PAMs for the potential treatment of pain and epilepsy-related disorders. researchgate.net
| Compound Type | Target | Mechanism of Action | Potential Application |
| Imidazo[4,5-c]pyridazine derivatives | GABAA Receptor (α2/α3 subunits) | Positive Allosteric Modulator (PAM) | Pain, Epilepsy wipo.intresearchgate.netgoogle.com |
| 7-Ethyl-4-(4-fluorophenyl)-7H-imidazo[4,5-c]pyridazine | GABAA Receptor | Positive Allosteric Modulator (PAM) | CNS Disorders acs.org |
Toll-like Receptor 7 (TLR7) Agonism and Immunomodulatory Effects
Imidazo[4,5-c]pyridine derivatives have been identified as agonists of Toll-like Receptor 7 (TLR7). google.comwipo.intgoogle.com TLR7 is an endosomal receptor that recognizes single-stranded viral RNA, and its activation triggers a potent innate immune response characterized by the production of type I interferons and other pro-inflammatory cytokines. This immunomodulatory effect makes TLR7 an attractive target for the development of vaccine adjuvants and cancer immunotherapies. mdpi.comgoogle.com The activation of TLR7 by specific imidazo[4,5-c]pyridine compounds can stimulate the immune system to recognize and eliminate abnormal cells, forming the basis for their investigation in oncology. google.comwipo.int
Interaction with Nucleic Acids
The structural similarity of the imidazo[4,5-c]pyridazine ring system to natural purines suggests a potential for these compounds to interact with nucleic acids. mdpi.comconsensus.app Such interactions can interfere with the fundamental processes of DNA replication and transcription.
DNA/RNA Intercalation Mechanisms
While direct intercalation data for this compound is specific, related imidazopyridine and imidazo[4,5-d]pyridazine nucleoside analogues have been shown to interact with double-stranded DNA and RNA. nih.govnih.gov Compounds that interact with nucleic acids can act as inhibitors of enzymes that unwind DNA or RNA, such as helicases. nih.gov For example, certain imidazo[4,5-d]pyridazine nucleosides have been found to modulate the helicase activity of the West Nile Virus by interacting with the DNA substrate. nih.govresearchgate.net This interaction can either enhance or inhibit the unwinding reaction depending on the specific compound and conditions. nih.gov The ability of these purine (B94841) isosteres to function as unnatural base pairs or to disrupt normal base-pairing is a mechanism by which they can exert biological effects. mdpi.comwikipedia.org
Cellular Processes Impacted by Imidazo[4,5-c]pyridazine Analogues
By interacting with key biological targets like kinases and receptors, imidazo[4,5-c]pyridazine derivatives can significantly alter cellular signaling pathways. This modulation is particularly relevant in disease states where these pathways are known to be dysregulated.
Dysregulation of Cellular Signaling Pathways in Disease States
Imidazo[4,5-c]pyridazine analogues have been shown to inhibit several critical signaling pathways implicated in cancer. A series of imidazo[4,5-c]pyridin-2-one derivatives were designed as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases whose deregulation plays a key role in the development of glioblastoma multiforme (GBM). nih.gov Specific compounds from this series exhibited potent inhibition of Src and Fyn kinases and demonstrated effective antiproliferative activity against multiple GBM cell lines. nih.gov
Furthermore, the broader class of imidazopyridines has been found to influence other cancer-related pathways, including the JAK/STAT-3 and c-MET signaling cascades, which are involved in angiogenesis and carcinogenesis. mdpi.com The structural similarity to kinase inhibitors has led to the exploration of these scaffolds against various targets. For instance, related imidazo[1,2-b]pyridazine derivatives are potent inhibitors of Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, which is crucial for cytokine receptor signaling in autoimmune and inflammatory diseases. nih.gov
| Compound Class | Target Pathway/Kinase | Disease Context | Reported Effect |
| Imidazo[4,5-c]pyridin-2-one derivatives | Src Family Kinases (SFKs) | Glioblastoma (GBM) | Inhibition of kinase activity, antiproliferative effects nih.gov |
| Imidazopyridines | JAK/STAT-3, c-MET | Cancer | Inhibition of signaling pathways involved in angiogenesis mdpi.com |
| Imidazo[1,2-b]pyridazine derivatives | Tyrosine Kinase 2 (Tyk2) | Autoimmune/Inflammatory Diseases | Selective inhibition of JH2 domain, blocking cytokine signaling nih.gov |
Interference with Cancer Cell Functioning
Derivatives of the imidazo[4,5-c]pyridazine scaffold have demonstrated notable potential as anticancer agents by targeting various cellular pathways essential for tumor growth and proliferation. ontosight.ainih.gov Research has identified that these compounds can act as mitotic inhibitors, interfering with cell division processes. nih.gov
A significant area of investigation has been the development of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases often dysregulated in cancers like glioblastoma multiforme (GBM). nih.gov Certain derivatives exhibited potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov Specifically, compound 1s (chemical name not provided in the source) showed effective antiproliferative activity against multiple GBM cell lines, including U87, U251, T98G, and U87-EGFRvIII, with performance comparable to the known inhibitor PP2. nih.gov Molecular dynamics simulations suggest that these compounds bind within the ATP binding site of the kinases. nih.gov
Furthermore, hybrid molecules combining the imidazo[4,5-c]pyridine structure with piperidine (B6355638) have been synthesized and evaluated. researchgate.net These hybrids displayed significant anticancer activity against human breast adenocarcinoma (MCF-7) and lung cancer (A-549) cell lines, with IC₅₀ values indicating substantial potency. researchgate.net Molecular docking studies for these hybrids have pointed towards the estrogen receptor alpha (ERα) as a potential binding target. researchgate.net While some studies on related imidazo[4,5-b]pyridines have shown activity as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, and other imidazoles are known to target tubulin polymerization, the broader class of imidazopyridines continues to be a source of diverse anticancer candidates. nih.govnih.gov
Table 1: Anticancer Activity of Imidazo[4,5-c]pyridazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Derivative/Compound | Target(s) | Affected Cancer Cell Lines | Reported Activity/Potency (IC₅₀) |
|---|---|---|---|---|
| Imidazo[4,5-c]pyridin-2-one | 1d, 1e, 1q, 1s | Src, Fyn Kinases | Glioblastoma (U87, U251, T98G, U87-EGFRvIII) | Submicromolar inhibition; 1s comparable to lead compound PP2 |
| Imidazo[4,5-c]pyridine-piperidine Hybrid | Not specified | Estrogen Receptor Alpha (ERα) | A-549 (Lung) | 11.56 to 34.64 µM |
| Imidazo[4,5-c]pyridine-piperidine Hybrid | Not specified | Estrogen Receptor Alpha (ERα) | MCF-7 (Breast) | 17.88 to 48.77 µM |
Modulation of Immune System Components
The imidazo[4,5-c]pyridazine framework is also integral to compounds that modulate the immune system. mdpi.com A key mechanism is the inhibition of lymphocyte-mediated cytolysis, an important function of the immune response. nih.gov Derivatives classified as 3-deazapurines, such as 3-Deazaadenosine and its 2'-deoxy congener, have been identified as potent inhibitors of this process in vitro. nih.gov These compounds also demonstrate in vivo anti-inflammatory effects, highlighting their immunosuppressive capabilities. nih.gov
In a different immunomodulatory approach, derivatives of imidazo[4,5-c]pyridine have been developed as agonists for Toll-like receptors (TLRs). google.comgoogle.com TLRs are crucial components of the innate immune system that recognize pathogens and trigger immune responses. By acting as TLR agonists, these compounds can stimulate an immune response, a mechanism being explored for its potential in cancer therapy. google.comgoogle.com Additionally, some imidazo[4,5-c]pyridazine derivatives have been investigated as positive allosteric modulators for specific GABA-A receptor subtypes, which play a role in neurotransmission and could have indirect effects on the neuro-immune axis. researchgate.net
Table 2: Immunomodulatory Effects of Imidazo[4,5-c]pyridazine Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Specific Target | Observed Effect | Potential Application |
|---|---|---|---|
| Imidazo[4,5-c]pyridines (3-Deazapurines) | Lymphocytes | Inhibition of lymphocyte-mediated cytolysis | Immunosuppression, Anti-inflammatory |
| Imidazo[4,5-c]pyridine Derivatives | Toll-like Receptors (TLRs) | Agonist activity (immune stimulation) | Cancer Therapy |
Impact on Carbohydrate Metabolism Enzymes
The influence of imidazo[4,5-c]pyridines extends to enzymes involved in metabolic processes, particularly carbohydrate metabolism. mdpi.com One potential molecular target identified for this class of compounds is Glucosamine-6-phosphate synthase . mdpi.comnih.gov This enzyme is critical for regulating sugar metabolism and for the biosynthesis of the fungal cell wall, making it a target for the development of novel antifungal agents. nih.gov The final product of the pathway involving this enzyme is UDP-N-acetylglucosamine, a key building block for cell wall components. nih.gov
In a related area, certain imidazopyridine derivatives have shown potential as antiglycation agents. mdpi.comnih.gov They can interfere with the Maillard reaction, a chemical reaction between amino acids and reducing sugars that can lead to the formation of Amadori products. nih.gov The accumulation of these products in the body is associated with chronic diseases, and compounds that inhibit their formation may have therapeutic value. nih.gov While research on a related isomer, imidazo[4,5-d]pyridazine nucleosides, has shown they can modulate the activity of enzymes like NTPase/helicase by uncoupling their ATPase and helicase functions, the direct impact on mainstream carbohydrate metabolism is most clearly suggested through the targeting of enzymes like Glucosamine-6-phosphate synthase. nih.govnih.gov
Table 3: Potential Impact of Imidazo[4,5-c]pyridazine Derivatives on Carbohydrate Metabolism This table is interactive. You can sort and filter the data.
| Potential Enzyme/Process Target | Biological Role/Pathway | Compound Class Implicated |
|---|---|---|
| Glucosamine-6-phosphate synthase | Fungal cell wall synthesis, Sugar metabolism | Imidazo[4,5-c]pyridine derivatives |
Conclusion
4-Chloro-7H-imidazo[4,5-c]pyridazine stands as a prime example of a strategic molecular building block in contemporary medicinal chemistry. Its core scaffold, the imidazo[4,5-c]pyridazine nucleus, leverages its bioisosteric relationship with purines to effectively target critical enzyme families like protein kinases. Concurrently, its unique electronic and structural properties make it suitable for modulating other targets, such as ion channels. The presence of the 4-chloro substituent provides a reactive handle for synthetic elaboration, enabling the efficient generation of diverse and complex molecules. As the search for more selective and potent therapeutics continues, the strategic application of such well-designed chemical intermediates will remain a critical component of successful drug discovery programs.
Structure Activity Relationship Sar Studies of 4 Chloro 7h Imidazo 4,5 C Pyridazine Derivatives
Systematic Analysis of Substituent Effects on Biological Potency and Selectivity
The biological activity of imidazo[4,5-c]pyridazine derivatives is highly dependent on the nature and position of various substituents on the core structure. Researchers have systematically introduced modifications at the halogen position, the nitrogen atoms of both the imidazole (B134444) and pyridazine (B1198779) rings, and various carbon atoms to probe the chemical space and identify key determinants of activity.
The chlorine atom at the C4 position of the imidazo[4,5-c]pyridazine ring system is a pivotal feature that significantly influences the molecule's pharmacological profile. This halogen atom acts as an important electronic modulator and a versatile synthetic handle for further derivatization.
The electronegativity of the chlorine atom can influence the electronic distribution within the heterocyclic ring system, which can be critical for interactions with biological targets. In many kinase inhibitors, for example, this region of the molecule interacts with the hinge region of the ATP-binding pocket, and the electronic properties of the C4 substituent are crucial for establishing these binding interactions.
| Compound Series | C4-Substituent | Biological Target | Key SAR Finding |
| Imidazo[4,5-c]pyridazines | Chlorine | Kinases | The chlorine atom serves as a key synthetic handle for introducing diverse functionalities via nucleophilic substitution, enabling optimization of potency. nih.govresearchgate.net |
| Organoruthenium Complexes | Dichloro | HCT116 cells | The degree of halogenation and the type of halogen substituent were found to significantly impact cellular accumulation and antiproliferative activity. acs.org |
Substitution at the nitrogen atoms of the imidazo[4,5-c]pyridazine scaffold is a critical strategy for modulating biological activity and selectivity. The positions available for substitution include the nitrogen atoms of the imidazole ring (N1, N3, or N7/N8 depending on the tautomeric form and numbering convention) and the pyridazine ring (N5, N6).
Studies on the related imidazo[4,5-c]pyridin-2-one scaffold have demonstrated the importance of N-substitution. In a series of SFK inhibitors, derivatives were synthesized with various substituents at the N1 and N3 positions of the imidazolone (B8795221) ring. nih.gov This exploration revealed that a cyclopentyl group at the N1 position was optimal for enzymatic activity. nih.gov Similarly, research on imidazo[4,5-c]pyridine derivatives showed that alkylation using agents like 4-chlorobenzyl or butyl bromide predominantly occurs at the N5 position of the pyridine (B92270) ring, leading to regioisomers with distinct biological profiles. nih.gov These N-substituents can project into different pockets of a target protein, influencing binding affinity and selectivity. For example, introducing polar or nonpolar groups can optimize interactions with solvent-exposed regions of an enzyme's active site. nih.gov The choice between different regioisomers (e.g., N3 vs. N4 substitution in imidazo[4,5-b]pyridines) has also been shown to be energetically driven, with less bulky substituents favoring the more stable isomer. nih.gov
| Scaffold | N-Substitution Position | Substituent | Biological Activity |
| Imidazo[4,5-c]pyridin-2-one | N1 | Cyclopentyl | Identified as an optimal substituent for Src kinase inhibition. nih.gov |
| Imidazo[4,5-c]pyridin-2-one | N3 | 4-Chlorophenyl | Retained for potent Src and Fyn kinase inhibition. nih.gov |
| Imidazo[4,5-c]pyridine | N5 | 4-Chlorobenzyl | Resulted in compounds with promising antibacterial activity (MIC 4-8 µg/mL). nih.gov |
| Imidazo[4,5-c]pyridine | N5 | Butyl | Led to derivatives with moderate antibacterial activity. nih.gov |
Modifications at the carbon atoms of the imidazo[4,5-c]pyridazine core, particularly at the C2 position of the imidazole moiety and positions on the pyridazine ring, are crucial for tuning target affinity and specificity.
The C2 position is frequently substituted with aryl or heteroaryl groups. In a series of 2-(substituted-phenyl)imidazo[4,5-c]pyridine derivatives, the nature of the substituent on the phenyl ring significantly impacted antimicrobial activity. nih.gov For instance, a 2-(4-chlorophenyl) group was a common feature in compounds exhibiting promising activity. nih.gov In other related heterocyclic systems, such as imidazo[4,5-b]pyridines, the introduction of an unsubstituted amidino group at a carbon position resulted in potent and selective antiproliferative activity against colon carcinoma cell lines (IC₅₀ 0.4 μM). nih.gov
Substitution at other carbon positions, such as C7 in the related imidazo[4,5-b]pyridine scaffold, has also been explored. The introduction of a 1-benzyl-1H-pyrazol-4-yl moiety at C7 yielded compounds that inhibited a range of kinases, including Aurora-A. nih.gov Further modification of the benzyl (B1604629) group on this C7-substituent led to distinct binding modes within the kinase active site, highlighting how C-substitution can finely tune molecular interactions. nih.gov
| Scaffold | C-Substitution Position | Substituent | Biological Activity (IC₅₀/MIC) |
| Imidazo[4,5-b]pyridine | C2 | Unsubstituted amidino | 0.4 µM (Colon Carcinoma) nih.gov |
| Imidazo[4,5-b]pyridine | C2 | 2-Imidazolinyl amidino | 0.7 µM (Colon Carcinoma) nih.gov |
| Imidazo[4,5-c]pyridine | C2 | 4-Chlorophenyl | 4-8 µg/mL (Antibacterial) nih.gov |
| Imidazo[4,5-c]pyridine | C2 | 2,4-Dichlorophenyl | 4-8 µg/mL (Antibacterial) nih.gov |
The biological potency of 4-Chloro-7H-imidazo[4,5-c]pyridazine derivatives is governed by a delicate interplay of steric and electronic factors of their substituents.
Steric Effects: The size and shape of substituents play a critical role in determining how a molecule fits into its biological target. For example, the identification of a cyclopentyl group as an optimal N1-substituent in imidazo[4,5-c]pyridin-2-one kinase inhibitors suggests a specific size constraint in the corresponding binding pocket. nih.gov Bulky groups may cause steric hindrance, preventing optimal binding, whereas smaller groups might not provide sufficient van der Waals interactions to stabilize the ligand-protein complex. In imidazo[4,5-b]pyridines, the bulk of the alkylating agent was found to influence the position of N-alkylation, demonstrating a direct steric impact on reactivity and the resulting product profile. nih.gov
Rational Design Principles from SAR Data
The accumulated SAR data provides a set of rational design principles that guide the optimization of the imidazo[4,5-c]pyridazine scaffold to develop derivatives with enhanced potency and selectivity.
The imidazo[1,2-b]pyridazine (B131497) scaffold, an isomer of the title compound, is considered a "privileged scaffold" in medicinal chemistry due to its ability to serve as a foundation for various bioactive molecules. nih.gov This concept extends to the imidazo[4,5-c]pyridazine core, where SAR data enables its strategic optimization.
Key optimization principles include:
Leveraging the C4-Chloro Group: The chlorine at position 4 is not just a potency-influencing feature but a key synthetic anchor. Rational design often involves using this position to introduce a variety of amine-containing side chains to probe the solvent-exposed regions of a target binding site and optimize potency and physical properties.
Targeted N-Substitution: SAR studies consistently show that substitutions on the nitrogen atoms are critical. For kinase inhibitors, small, non-polar cyclic groups (e.g., cyclopentyl) on the imidazole nitrogen can be favorable, while substitutions on the pyridazine nitrogens can be used to improve properties like solubility and cell permeability. nih.gov
C2-Position Diversification: The C2 position is a prime site for introducing aryl or heteroaryl groups that can form key π-stacking or hydrophobic interactions within the target protein. The SAR suggests that specific substitution patterns on these aromatic rings (e.g., with halogens) are often required for high potency. nih.gov
Scaffold Hopping and Bioisosterism: Design strategies often involve bioisosteric replacement of parts of the scaffold. For example, replacing the pyridazine ring with a pyridine or pyrimidine (B1678525) can alter the ADME (absorption, distribution, metabolism, and excretion) properties while maintaining the core binding interactions, a strategy that has proven successful in optimizing related heterocyclic inhibitors. nih.govuel.ac.uk
By integrating these principles, medicinal chemists can move from initial hits to highly potent and selective lead compounds, demonstrating the power of systematic SAR exploration in drug discovery. nih.gov
Elucidation of Key Pharmacophoric Features
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target to elicit a response. For derivatives of this compound, the core fused ring system itself represents a fundamental pharmacophoric element. The arrangement of hydrogen bond donors and acceptors within the imidazo[4,5-c]pyridazine core is crucial for molecular recognition.
Key pharmacophoric features can be summarized as:
The Imidazo[4,5-c]pyridazine Core: This bicyclic system acts as a rigid scaffold, positioning substituents in a defined spatial orientation. The nitrogen atoms within the rings serve as potential hydrogen bond acceptors, while the N-H group of the imidazole ring can act as a hydrogen bond donor.
Substituents at the C4-position: The chlorine atom at this position is a key reactive handle for introducing a variety of substituents that can profoundly impact biological activity. For instance, in Cathepsin S inhibitors, this position is substituted with a cyano group which acts as a "warhead" for interacting with the target enzyme. nih.gov In Toll-like Receptor 7 (TLR7) agonists, this position is typically substituted with an amine group, which is critical for activity.
Substituents at the N7-position: Modification at this position of the pyridazine ring is a common strategy to modulate pharmacokinetic properties and potency. The nature of the substituent, whether it is a simple alkyl group or a more complex moiety, can influence how the molecule fits into the binding pocket of a target.
Substituents at other positions (e.g., C6): Introduction of groups at other available positions on the pyridazine ring can further refine the activity and selectivity of the derivatives. For example, in TLR7 agonists, substitution at the C6-position with benzyl or phenethyl groups can restore agonistic activity.
Comparison of SAR Trends Across Different Biological Activities
The versatility of the this compound scaffold is evident in the diverse biological activities exhibited by its derivatives. The SAR trends often differ significantly depending on the biological target, highlighting how specific structural modifications can tune the molecule's function.
Bovine Viral Diarrhea Virus (BVDV) is a significant pathogen in cattle, and there is ongoing research to find effective antiviral agents. While various heterocyclic compounds have been investigated for anti-BVDV activity, specific and detailed structure-activity relationship studies on derivatives of this compound against BVDV are not extensively available in the current scientific literature. Studies on related scaffolds, such as imidazo[1,2-a]pyrrolo[2,3-c]pyridines, have shown that modifications at various positions can lead to significant anti-BVDV activity, but this information cannot be directly extrapolated to the this compound core. nih.gov
The search for new antimicrobial agents is a critical area of research. While the broader class of imidazopyridines has been explored for antibacterial properties, detailed SAR studies focusing specifically on derivatives of this compound are limited. Research on isomeric systems like imidazo[4,5-b]pyridines has indicated that the nature and position of substituents are crucial for activity against both Gram-positive and Gram-negative bacteria. nih.gov However, without direct studies, it is difficult to delineate the specific SAR trends for the this compound scaffold in the context of antimicrobial activity.
PARP inhibitors are an important class of anticancer agents. The development of PARP inhibitors has largely focused on scaffolds that mimic the nicotinamide (B372718) moiety of the NAD+ cofactor. To date, there is a lack of specific SAR studies in the published scientific literature that describe the development of this compound derivatives as PARP inhibitors.
Cathepsin S is a cysteine protease involved in immune system regulation, making it a target for autoimmune diseases. Derivatives of 1H-imidazo[4,5-c]pyridine have been identified as potent and selective inhibitors of Cathepsin S. nih.gov The SAR for this activity is quite specific. A key feature is the presence of a nitrile (-CN) group at the C4-position, which acts as a covalent "war-head" that interacts with the cysteine residue in the active site of the enzyme. nih.gov
Studies on 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues have revealed the following SAR trends:
C4-Position: A nitrile group is essential for potent inhibitory activity.
C6-Position: The presence of a phenyl group is crucial. Substitutions on this phenyl ring can modulate potency.
N7-Position: The nature of the substituent at this position influences cellular activity and pharmacokinetic properties. Adjusting the basicity (pKa) of a nitrogen-containing substituent at this position can optimize cellular activity while minimizing undesirable tissue accumulation. nih.gov
| Compound | R (Substituent at N7) | Cathepsin S IC50 (nM) | Cellular Activity (Lip10 IC50, nM) |
|---|---|---|---|
| Example 1 | -CH2CH2N(CH3)2 | 10 | 50 |
| Example 2 | -CH2CH2-morpholine | 8 | 40 |
| Example 3 | -(CH2)3N(CH3)2 | 12 | 60 |
Data is illustrative and based on trends reported in the literature. nih.govnih.gov
TLR7 is a receptor in the innate immune system that recognizes single-stranded RNA, and its activation can trigger an antiviral immune response. Certain 1H-imidazo[4,5-c]pyridine derivatives function as potent TLR7 agonists. The SAR for these compounds has been systematically explored.
Key findings from SAR studies on 1H-imidazo[4,5-c]pyridine-based TLR7 agonists include:
C4-Position: An amino (-NH2) group at this position is a critical pharmacophoric feature for TLR7 agonism.
N1-Position: Substituents at the N1 position of the imidazole ring significantly impact potency. A benzyl group has been found to be optimal in many cases.
C2-Position: The length of an alkyl chain at the C2 position influences activity, with a butyl group often showing the best results.
C6-Position: Direct attachment of an aryl group at the C6 position tends to abolish activity. However, introducing a spacer, such as in 6-benzyl or 6-phenethyl analogues, can restore TLR7 agonism. Electron-rich substituents on these aromatic rings can further increase potency.
| Compound | Substituent at N1 | Substituent at C2 | Substituent at C6 | TLR7 Agonistic Activity (EC50, µM) |
|---|---|---|---|---|
| Derivative A | -Benzyl | -Butyl | -H | 1.57 |
| Derivative B | -Benzyl | -Butyl | -Phenyl | Inactive |
| Derivative C | -Benzyl | -Butyl | -Benzyl | 0.85 |
Data is illustrative and based on trends reported in the literature.
SAR for GABAA Receptor Positive Allosteric Modulation
Derivatives of the imidazo[4,5-c]pyridazine class have been identified as positive allosteric modulators (PAMs) of the γ-aminobutyric acid type A (GABAA) receptor. researchgate.net These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system, and their modulation can produce anxiolytic, sedative, and anticonvulsant effects.
A patent for imidazopyridazine derivatives as GABAA receptor modulators highlights compounds with a 4-(biphenyl-3-yl) substitution on the 7H-imidazo[4,5-c]pyridazine core, indicating that larger aryl groups at this position are being explored for activity. researchgate.net The development of these compounds is aimed at treating conditions such as pain, epilepsy, and associated disorders like Lennox-Gastaut syndrome and Dravet's disease. researchgate.net
SAR for Anti-Cryptosporidium Activity (analogous scaffolds)
While direct studies on the anti-cryptosporidium activity of this compound are limited, research on analogous scaffolds such as pyrazolopyridines provides valuable SAR insights. Cryptosporidiosis is a diarrheal disease caused by the protozoan parasite Cryptosporidium, and there is a significant need for effective therapeutics, as the only approved drug, nitazoxanide, has limited efficacy in certain populations. nih.govnih.gov
One promising analogous compound is KDU731, a pyrazolopyridine that acts as a lipid kinase inhibitor. nih.gov It has demonstrated potent anti-cryptosporidial activity both in vitro and in vivo with minimal toxicity. nih.gov KDU731 targets the phosphatidylinositol 4-kinase (PI4K) of the parasite. nih.gov The efficacy of such compounds underscores the potential of targeting parasitic kinases with heterocyclic scaffolds.
Studies on other related heterocyclic systems have shown that the nature of the core and its substituents are critical for activity. For example, imidazole-pyrimidine derivatives have also been reported to be effective in treating cryptosporidiosis. nih.gov
The following table details the anti-cryptosporidial activity of various compounds, including the analogous scaffold KDU731.
Table 1: Anti-Cryptosporidium Activity of Selected Compounds
| Compound | Scaffold Type | Mechanism of Action | in vitro Efficacy (IC50) | Host Cell Toxicity | Citation |
|---|---|---|---|---|---|
| Nitazoxanide | Thiazolide | Approved Drug | Varies with study | Some toxicity reported | nih.govnih.gov |
| KDU731 | Pyrazolopyridine | PI4K Inhibitor | 102 nM ± 2.28 | Negligible | nih.gov |
| Paromomycin | Aminoglycoside | Protein Synthesis Inhibitor | High micromolar range | - | nih.gov |
| Halofuginone Lactate | Quinazolinone derivative | - | Stage-specific efficacy | Some toxicity reported | nih.gov |
Role of Tautomerism and Isomerism in SAR Studies
The biological activity of imidazo[4,5-c]pyridazine derivatives can be significantly influenced by tautomerism and isomerism. These phenomena determine the three-dimensional shape of the molecule and the presentation of key pharmacophoric features to the biological target.
Imidazopyridines, including the imidazo[4,5-c]pyridine core, can exist in different isomeric forms depending on the fusion of the imidazole and pyridine rings. researchgate.netmdpi.com The relative position of the nitrogen atoms in the pyridine ring and the point of fusion of the imidazole ring create distinct isomers such as imidazo[4,5-b]pyridine and imidazo[4,5-c]pyridine. researchgate.netmdpi.com These isomers can exhibit different biological profiles. For example, studies on imidazo[4,5-b]pyridines have shown that their biological activity is influenced by the position of substituents on the pyridine moiety. mdpi.com
Furthermore, within the imidazo[4,5-c]pyridine scaffold, alkylation can lead to the formation of regioisomers. For instance, the alkylation of 2-(substituted-phenyl)imidazo[4,5-c]pyridines can result in the formation of different N-regioisomers, which have been shown to possess varying antimicrobial activities. nih.gov This highlights the critical role of the position of substituents on the imidazole nitrogen in determining biological efficacy. nih.gov
Preclinical Pharmacological Evaluation of 4 Chloro 7h Imidazo 4,5 C Pyridazine Analogues
In vitro Assays for Biological Activity
Analogues of the imidazo[4,5-c]pyridazine framework have demonstrated notable antiproliferative effects across a range of human cancer cell lines. Research into related imidazo[4,5-c]pyridin-2-one derivatives identified them as novel inhibitors of the Src family kinases, which are implicated in the progression of glioblastoma. researchgate.net Similarly, 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives, which share a common imidazopyridine core, have shown moderate cytotoxic activity against breast cancer (MCF-7, MDA-MB-468), leukemia (K562), and osteosarcoma (SaOS2) cell lines. mdpi.com Among these, the K562 cell line was reported to be the most sensitive. mdpi.com
Further studies on different but related heterocyclic systems have also shown promise. For instance, certain 4-amino-thieno[2,3-d]pyrimidines, which are bioisosteres of purines, exhibit significant antiproliferative effects against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov One specific derivative in this class showed an antiproliferative effect on the MCF-7 cell line that was approximately 16 times higher than its effect on non-cancerous MCF-10A cells. nih.gov In another study, imidazo[2,1-c] mdpi.comnih.govajol.infotriazole derivatives were found to inhibit the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines. nih.gov Specifically, a derivative featuring a 4-chlorophenyl group demonstrated growth-inhibitory properties against these two cell lines. nih.gov
| Compound Class | Tested Cancer Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| 2,3-Diaryl-3H-imidazo[4,5-b]pyridines | MCF-7, MDA-MB-468, K562, SaOS2 | Moderate cytotoxicity; K562 most sensitive. | mdpi.com |
| Imidazo[2,1-c] mdpi.comnih.govajol.infotriazole derivatives | SISO (cervical), RT-112 (bladder) | Growth inhibition observed. | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidines | MCF-7, MDA-MB-231 (breast) | Significant antiproliferative effects noted. | nih.gov |
| Imidazo[4,5-c]pyridin-2-ones | Glioblastoma | Activity as Src family kinase inhibitors. | researchgate.net |
The cytotoxic potential of imidazo[4,5-c]pyridazine analogues and related compounds has been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro.
For imidazo[2,1-c] mdpi.comnih.govajol.infotriazol-3(5H)-imine derivatives, specific compounds demonstrated potent activity. The compound 4-chloro-N-(2-(4-chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c] mdpi.comnih.govajol.infotriazol-3(5H)-ylidene)benzamide (4e) and another sulfonamide analogue (5l) inhibited the growth of cervical cancer (SISO) and bladder cancer (RT-112) cell lines with IC50 values ranging from 2.38 to 3.77 μM. nih.gov Compound 4e specifically showed IC50 values of 2.87–3.06 µM. nih.gov
In a separate study, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates were evaluated against breast cancer cell lines. nih.gov One of the most effective compounds in this series demonstrated a potent antiproliferative effect on the MCF-7 cell line with an IC50 value of 4.3 ± 0.11 µg/mL. nih.gov Another derivative showed an IC50 of 18.28 µg/mL against the MDA-MB-231 cell line. nih.gov
| Compound/Analogue Class | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Imidazo[2,1-c] mdpi.comnih.govajol.infotriazole derivative (4e) | SISO, RT-112 | 2.87–3.06 µM | nih.gov |
| Imidazo[2,1-c] mdpi.comnih.govajol.infotriazole derivative (5l) | SISO, RT-112 | 2.38–3.77 µM | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine derivative (2) | MCF-7 | 4.3 ± 0.11 µg/mL | nih.gov |
| 4-Amino-thieno[2,3-d]pyrimidine derivative (2) | MDA-MB-231 | 18.28 µg/mL | nih.gov |
Derivatives of the imidazopyridine scaffold have been investigated for their antimicrobial properties. In one study, newly synthesized imidazo[4,5-b]pyridine derivatives were tested for antibacterial activity against both Gram-positive (Bacillus cereus) and Gram-negative (Escherichia coli) bacteria. ajol.info The results indicated that the Gram-positive bacteria were more sensitive to these compounds compared to the more resistant Gram-negative strain. ajol.info Some related structures have also shown efficacy against Staphylococcus aureus and antimycotic activity against Aspergillus flavus. ajol.info
Further research on 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives evaluated their in vitro activity against a panel of microbes. nih.gov This panel included Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant S. aureus (MRSA), Enterococcus faecalis, and the fungi Candida albicans and Candida parapsilosis. nih.gov Several compounds in this series exhibited promising activity, with minimum inhibitory concentration (MIC) values as low as 4-8 µg/mL. nih.gov Quaternary salts of related 5H-pyrrolo[1,2-a]imidazole derivatives have also shown a broad spectrum of activity against Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and the fungus Cryptococcus neoformans. mdpi.com
| Compound Class | Pathogen | Activity (MIC) | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram+) | More sensitive | ajol.info |
| Imidazo[4,5-b]pyridine derivatives | Escherichia coli (Gram-) | More resistant | ajol.info |
| 2-(substituted-phenyl)imidazo[4,5-c/b]pyridines | E. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis | Promising activity (MICs of 4-8 µg/mL) | nih.gov |
| 5H-pyrrolo[1,2-a]imidazole quaternary salts | S. aureus, E. coli, K. pneumoniae, A. baumannii, C. neoformans | Significant activity (MIC up to 4 μg/mL) | mdpi.com |
The pyridazine (B1198779) ring is a component of various structures evaluated for antiviral properties. researchgate.net Research into pyridazine derivatives has included evaluations of their potential against viruses such as the Hepatitis A virus (HAV). researchgate.net While specific data on 4-Chloro-7H-imidazo[4,5-c]pyridazine is limited, the broader class of purine (B94841) analogues has shown promise. For example, 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogues have been identified as a new class of antiviral agents against flaviviruses, including Zika virus (ZIKV) and dengue virus (DENV). nih.gov These findings suggest that heterocyclic cores like imidazo[4,5-c]pyridazine could serve as valuable scaffolds for the development of novel antiviral therapeutics. nih.gov
Analogues of imidazo[4,5-c]pyridazine have been assessed for their potential to act as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes. A study on 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives demonstrated their effectiveness against both COX-1 and COX-2 enzymes. mdpi.com The compounds inhibited COX-1 with IC50 values ranging from 10 to 43 μmol/L, while COX-2 inhibition was observed in a concentration range of 9.2 to 279.3 μmol/L. mdpi.com Notably, some derivatives showed potent and selective COX-2 inhibition, a desirable characteristic for developing anti-inflammatory drugs with potentially fewer gastrointestinal side effects. mdpi.com The compound designated 3f, which has a 4-chloro substitution, was identified as the most active, with a COX-2 IC50 value of 9.2 μmol/L. mdpi.com
| Enzyme | IC50 Value Range | Reference |
|---|---|---|
| COX-1 | 10 - 43 µmol/L | mdpi.com |
| COX-2 | 9.2 - 279.3 µmol/L | mdpi.com |
The search for novel compounds with antioxidant properties is a significant area of research, as oxidative stress is implicated in numerous chronic diseases. researchgate.net Pyridazinone analogues are among the heterocyclic compounds that have been noted for their diverse pharmacological activities, including antioxidant potential. researchgate.net
Studies on specific pyridazine derivatives have quantified this activity. Using the 1,1-diphenyl-2-picryl hydrazyl (DPPH) radical scavenging assay, certain phthalazine (B143731) and pyridazine-5-carbonitrile derivatives demonstrated good antioxidant activity, with IC50 values as low as 12.68 μg/mL and 14.23 μg/mL, comparable to the standard antioxidant ascorbic acid (IC50 = 12.45 μg/mL). ajol.info Furthermore, a study focused on imidazo[4,5-d]pyridine derivatives, which are close isomers of the target scaffold, also evaluated their antioxidant capacity, with one compound in particular showing significant effects against oxidative stress. researchgate.net These findings suggest that the presence of an oxo group and a carboxylate group may play an important role in the antioxidant activity of these compounds, making them potential leads for further development. ajol.info
In vivo Efficacy Studies in Disease Models
The therapeutic potential of novel compounds is most convincingly demonstrated through their performance in relevant in vivo disease models. For anticancer agents, xenograft models, where human tumor cells are implanted into immunocompromised mice, represent a standard for evaluating efficacy.
Inhibition of Tumor Growth in Xenograft Models
Analogues of the imidazo[4,5-c]pyridazine family have demonstrated significant potential in curbing tumor progression in preclinical xenograft models. For instance, a series of 6-anilino imidazo[4,5-c]pyridin-2-ones were identified as potent inhibitors of DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks. One promising compound from this series, compound 78 , was shown to effectively sensitize tumors to radiation therapy. nih.govacs.org In studies involving colorectal carcinoma (HCT116/54C) and head and neck squamous cell carcinoma (UT-SCC-74B) xenografts, compound 78 in combination with radiation led to substantial inhibition of tumor growth. nih.govacs.org
Similarly, an imidazo[1,2-a]quinoxaline-based non-covalent inhibitor of the epidermal growth factor receptor (EGFR), compound 6b , exhibited profound anticancer activity in a lung cancer xenograft model using A549 cells. mdpi.com The administration of compound 6b resulted in a significant reduction in tumor volume and weight, highlighting the in vivo anticancer potential of this class of compounds. mdpi.com
Table 1: In vivo Efficacy of Imidazo[4,5-c]pyridazine Analogues in Xenograft Models
| Compound | Cancer Model | Xenograft Type | Efficacy |
|---|---|---|---|
| Compound 78 | Colorectal Carcinoma | HCT116/54C | Sensitized tumors to radiation, leading to significant tumor growth inhibition. nih.govacs.org |
| Compound 78 | Head and Neck Squamous Cell Carcinoma | UT-SCC-74B | Demonstrated robust radiosensitization. nih.govacs.org |
| Compound 6b | Lung Cancer | A549 | Significantly suppressed tumor volume and weight. mdpi.com |
Biomarker Modulation and Target Engagement in Preclinical Models
To confirm that the observed antitumor effects are due to the intended mechanism of action, it is crucial to assess biomarker modulation and target engagement in preclinical models. For kinase inhibitors, this often involves measuring the phosphorylation status of downstream substrates.
In studies with imidazo[1,2-b]pyridazine (B131497) analogues designed as PIM kinase inhibitors, compound K00135 was shown to inhibit the phosphorylation of known PIM downstream targets, such as BAD and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), in leukemic cells. semanticscholar.org This provides clear evidence of target engagement within a cellular context.
Furthermore, the imidazo[1,2-a]quinoxaline-based EGFR inhibitor, 6b , was found to inhibit EGFR and its downstream signaling pathways in tissue samples from the xenograft model. mdpi.com This corroborates the in vitro findings and confirms that the compound engages its target in vivo, leading to the observed anticancer effects.
Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Settings
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the functional selectivity of a compound, is fundamental to its development as a drug.
Metabolic Stability in Biological Matrices
The metabolic stability of a drug candidate is a key determinant of its in vivo half-life and oral bioavailability. Assays using liver S9 fractions or microsomes are standard in vitro methods to predict in vivo metabolism. nih.govnih.govtandfonline.com The liver S9 fraction contains both microsomal and cytosolic enzymes, offering a more comprehensive metabolic profile than microsomes alone. nih.gov
An imidazo[1,2-a]quinoxaline-based EGFR inhibitor, 6b , demonstrated good stability in both human and mouse liver microsomes, suggesting it may have a favorable pharmacokinetic profile in vivo. mdpi.com This stability is a positive attribute for a drug candidate, as it indicates a lower likelihood of rapid metabolic clearance.
Functional Selectivity and Specificity Evaluation
The therapeutic index of a kinase inhibitor is greatly influenced by its selectivity. High selectivity for the target kinase over other kinases reduces the potential for off-target effects and associated toxicities.
A series of 6-anilino imidazo[4,5-c]pyridin-2-ones, developed as DNA-PK inhibitors, were profiled for their selectivity against related kinases. nih.gov The initial hit compound displayed only modest selectivity over PI3Kα. However, subsequent optimization led to compounds with significantly improved selectivity against both PI3Kα and mTOR. nih.gov
In another example, imidazo[1,2-b]pyridazine-based allosteric inhibitors of TYK2 were developed with a focus on selectivity. Through structural modifications, the cellular potency was enhanced while maintaining selectivity over the TYK2 JH1 domain. rsc.org
Furthermore, a new series of imidazo[4,5-c]pyridin-2-one derivatives were designed as Src family kinase (SFK) inhibitors. nih.gov Compounds from this series exhibited potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov
Table 2: Functional Selectivity of Imidazo[4,5-c]pyridazine Analogues
| Compound Series | Target Kinase | Selectivity Profile |
|---|---|---|
| 6-Anilino imidazo[4,5-c]pyridin-2-ones | DNA-PK | Improved selectivity against PI3Kα and mTOR through chemical optimization. nih.gov |
| Imidazo[1,2-b]pyridazines | TYK2 (JH2 domain) | Maintained selectivity over the TYK2 JH1 domain. rsc.org |
| Imidazo[4,5-c]pyridin-2-ones | Src Family Kinases (SFKs) | Potent inhibition of Src and Fyn kinases. nih.gov |
Assessment of Off-Target Interactions and Selectivity Panels
A comprehensive assessment of off-target interactions is essential to predict potential side effects. This is often achieved by screening the compound against a broad panel of kinases and other relevant targets.
For the imidazo[1,2-b]pyridazine-based TYK2 inhibitors, phosphodiesterase 4 (PDE4) was identified as a potential off-target liability. rsc.org This finding prompted further medicinal chemistry efforts to enhance selectivity for the intended target over this off-target enzyme. rsc.org The study on 6-anilino imidazo[4,5-c]pyridin-2-ones as DNA-PK inhibitors also highlighted the importance of selectivity against related PI3K/PIKK family members to minimize potential toxicities. nih.gov
Kinase Selectivity Profiling
The imidazo[4,5-c]pyridine core is a recognized scaffold in the development of kinase inhibitors. Analogues are frequently screened against a broad panel of kinases to determine their selectivity profile, which is critical for understanding their mechanism of action and potential for off-target effects.
Research into a series of 1,4,6-trisubstituted imidazo[4,5-c]pyridines identified them as inhibitors of Bruton's tyrosine kinase (BTK). An interesting finding from these studies was that the imidazo[4,5-c]pyridine scaffold demonstrated significantly higher activity against BTK compared to its isomeric imidazo[4,5-b]pyridine counterpart. The structure-activity relationship (SAR) studies revealed a high tolerance for both hydrophobic and hydrophilic substituents at the C6 position, indicating that modifications at this position could be used to fine-tune the compound's properties without losing potency.
In another study, imidazo[4,5-c]pyridin-2-one derivatives were designed and synthesized as inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma multiforme (GBM). Several of these analogues exhibited submicromolar inhibitory activity against Src and Fyn kinases. acs.org Due to the highly conserved nature of the ATP binding site across the kinome, a lack of absolute selectivity can be anticipated. However, for certain pathologies, this polypharmacology could be therapeutically advantageous. acs.org
A separate investigation focused on imidazo[4,5-c]pyridine-2-ones as inhibitors of DNA-dependent protein kinase (DNA-PK), a key target for radiosensitizers. One analogue, compound 78 , emerged as a potent and highly selective inhibitor of DNA-PK, with significant selectivity over related kinases in the PI3K/PIKK family and the broader kinome. nih.gov
The table below summarizes the kinase selectivity data for representative imidazo[4,5-c]pyridine analogues from the literature.
| Compound | Target Kinase | IC₅₀ (nM) | Selectivity Profile |
| 53 | DNA-PK | - | Displayed 40–364-fold selectivity against PI3Kα and 270–3440-fold selectivity against mTOR. nih.gov |
| 78 | DNA-PK | <10 | Excellent selectivity for DNA-PK over related PI3K/PIKK family kinases and the broader kinome. nih.gov |
| 1d | Src | Submicromolar | Potent Src and Fyn kinase inhibition. acs.org |
| 1e | Src | Submicromolar | Potent Src and Fyn kinase inhibition. acs.org |
| 1q | Src | Submicromolar | Potent Src and Fyn kinase inhibition. acs.org |
| 1s | Src | Submicromolar | Potent Src and Fyn kinase inhibition. acs.org |
This table is generated based on available data and is for illustrative purposes.
hERG Channel Affinity for Cardiotoxicity Prediction
The assessment of a compound's affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical step in preclinical safety pharmacology. Inhibition of the hERG channel can lead to a delay in cardiac repolarization, manifesting as QT interval prolongation on an electrocardiogram, which is a risk factor for developing potentially fatal cardiac arrhythmias.
Computational Approaches in Drug Design and Discovery for Imidazo 4,5 C Pyridazines
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions between a potential drug molecule (ligand) and its biological target.
In the context of imidazo[4,5-c]pyridazine derivatives, molecular docking simulations are employed to elucidate their binding modes within the active sites of various enzymes and receptors. For instance, in a study on related imidazo[4,5-c]pyridin-2-one derivatives as potential inhibitors of Src family kinases (SFKs), which are implicated in glioblastoma, molecular dynamics simulations were used to analyze the binding patterns. nih.gov The design strategy for these compounds involved replacing the pyrimidine (B1678525) ring of a known inhibitor with a pyridine (B92270) ring and the pyrazole (B372694) ring with an imidazolone (B8795221) ring, leading to the imidazo[4,5-c]pyridin-2-one core. nih.gov Docking studies of these derivatives within the ATP binding site of SFKs can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to their inhibitory activity. nih.gov
The general process of a molecular docking study for a compound like 4-Chloro-7H-imidazo[4,5-c]pyridazine would involve:
Preparation of the protein structure: Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank (PDB).
Preparation of the ligand: Generating the 3D structure of the this compound molecule and optimizing its geometry.
Docking simulation: Using software to place the ligand into the defined binding site of the protein and scoring the different poses based on their predicted binding affinity.
Analysis of results: Visualizing the top-ranked poses to understand the key molecular interactions driving the binding.
Density Functional Theory (DFT) for Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties.
Geometry Optimization and Conformation Analysis
Before a molecule's properties can be accurately predicted, its most stable three-dimensional structure (geometry) must be determined. DFT calculations are used to perform geometry optimization, which finds the arrangement of atoms that corresponds to the lowest energy state. For a molecule like this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all further computational analyses. For example, in studies of related imidazo[4,5-b]pyridine derivatives, the optimized conformation of the compounds was obtained using the DFT-B3LYP method with a 6-31G* basis set. researchgate.netmdpi.com
HOMO-LUMO Energy Gap Calculations for Reactivity Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.
For this compound, DFT calculations can determine the energies of the HOMO and LUMO. This information can be used to predict how the molecule might interact with biological targets. For instance, a study on pyridazine (B1198779) derivatives used DFT to study the frontier molecular orbitals to estimate chemical reactivity and kinetic stability. mdpi.com
Table 1: Illustrative Frontier Molecular Orbital Energies for a Hypothetical Imidazo[4,5-c]pyridazine Derivative
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
This table is for illustrative purposes and does not represent experimental data for this compound.
Molecular Electrostatic Potential Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the surface of a molecule. The MEP map helps in identifying the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These regions are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, an MEP map would highlight the electronegative nitrogen atoms of the pyridine and imidazole (B134444) rings as potential sites for hydrogen bonding or coordination with a biological target. Conversely, the hydrogen atoms would show positive potential. The chlorine atom would also influence the electrostatic potential distribution. Such maps are valuable for understanding and predicting how the molecule will interact with its biological partners. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For a series of imidazo[4,5-c]pyridazine analogues, a QSAR study would involve:
Data Set: A collection of imidazo[4,5-c]pyridazine derivatives with their experimentally measured biological activities.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as steric, electronic, and hydrophobic properties.
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
A study on imidazo[4,5-b]pyridine derivatives utilized a 3D-QSAR approach to predict their anticancer activity. researchgate.net The model was built using Principal Component Analysis (PCA), MLR, and Artificial Neural Networks (ANN), and it successfully predicted the biological activity of the derivatives. researchgate.net
Table 2: Example of Descriptors Used in a QSAR Model for Imidazopyridine Derivatives
| Descriptor | Description |
| MW | Molecular Weight |
| logP | Logarithm of the octanol/water partition coefficient (hydrophobicity) |
| TPSA | Topological Polar Surface Area |
| HBD | Number of Hydrogen Bond Donors |
| HBA | Number of Hydrogen Bond Acceptors |
| E_HOMO | Energy of the Highest Occupied Molecular Orbital |
This table presents common descriptors and is not exhaustive.
Virtual Screening and Library Design for Novel Imidazo[4,5-c]pyridazine Analogues
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net There are two main approaches:
Structure-based virtual screening (SBVS): This method uses the 3D structure of the target protein to dock a library of compounds and rank them based on their predicted binding affinity.
Ligand-based virtual screening (LBVS): When the 3D structure of the target is unknown, this method uses the structure of a known active ligand to find other molecules in a database with similar properties (e.g., shape, pharmacophore).
For the discovery of novel imidazo[4,5-c]pyridazine analogues, virtual screening can be a highly effective strategy. For instance, a collaborative virtual screening effort for imidazo[1,2-a]pyridine (B132010) derivatives successfully identified new hits for visceral leishmaniasis by probing proprietary pharmaceutical company libraries. nih.govrsc.org This approach rapidly expanded the chemical space around the initial hit and led to the identification of compounds with improved activity and selectivity. nih.govrsc.org
The design of a virtual library of this compound analogues would involve systematically modifying the core structure with different substituents at various positions and then using virtual screening to prioritize the most promising candidates for synthesis and biological testing.
Future Research Directions and Translational Potential
Exploration of New Synthetic Pathways and Methodologies
The development of novel and efficient synthetic routes is paramount for expanding the chemical space around the imidazo[4,5-c]pyridazine core. While established methods, such as the cyclization of a corresponding diaminopyridazine with nitrite, are common, researchers are exploring more versatile and efficient strategies. researchgate.net
Key areas for future synthetic exploration include:
Novel Cyclization Strategies: Moving beyond traditional methods, research is likely to focus on new catalytic systems and reaction conditions to construct the fused heterocyclic ring system. One-step synthesis methodologies, such as the ytterbium triflate-catalyzed condensation of 3,4-diaminopyridine (B372788) with orthoformates to form the related imidazo[4,5-c]pyridine core, provide a template for potential adaptation. mdpi.com
C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds on the imidazo[4,5-c]pyridazine scaffold represents a highly efficient and atom-economical approach to generate novel derivatives without the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate the synthesis process, improve yields, and allow for safer handling of hazardous reagents. Their application can facilitate the rapid generation of compound libraries for high-throughput screening.
Diverse Starting Materials: The parent imidazo[4,5-c]pyridazine has been prepared via several distinct routes, indicating flexibility in precursor choice. researchgate.net Future work could involve exploring a wider array of substituted pyridazine (B1198779) or imidazole (B134444) precursors to introduce chemical diversity early in the synthetic sequence. For instance, methods used for synthesizing related fused pyridazines, like reacting 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride, could be adapted. nih.gov
Development of Next-Generation Imidazo[4,5-c]pyridazine Derivatives with Improved Profiles
The core structure of imidazo[4,5-c]pyridazine is a privileged scaffold that can be chemically modified to enhance its therapeutic properties. The goal is to develop next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles.
A prominent strategy involves bioisosteric replacement and structural modification based on known inhibitors of specific biological targets. For example, in the development of Src family kinase (SFK) inhibitors for glioblastoma, a novel imidazo[4,5-c]pyridin-2-one core was designed by replacing the pyrimidine (B1678525) and pyrazole (B372694) rings of a known inhibitor, PP2. nih.gov Subsequent derivatization at different positions of the imidazolone (B8795221) ring allowed for the exploration of interactions within the target's binding site, leading to compounds with submicromolar potency. nih.gov
Lead optimization studies on the related imidazo[4,5-b]pyridine scaffold have successfully yielded orally bioavailable candidates by refining physicochemical properties through the incorporation of solubilizing groups. nih.gov A similar iterative optimization process, starting from a screening hit, led to the discovery of the potent and selective BET inhibitor DDO-8926 for neuropathic pain. acs.org These examples underscore the potential for rationally designing next-generation imidazo[4,5-c]pyridazine derivatives with superior drug-like qualities.
Expanding the Spectrum of Biological Applications and Targets
Derivatives of the imidazo[4,5-c]pyridazine and related imidazopyridine systems have shown activity against a remarkable diversity of biological targets, suggesting a broad therapeutic potential that is yet to be fully tapped. ontosight.aimdpi.com
Future research will likely expand into new therapeutic areas by exploring the following targets:
Kinase Inhibition: Beyond the established activity against Aurora kinases and Src family kinases (SFKs), the scaffold holds promise for inhibiting other kinases implicated in cancer and inflammatory diseases. mdpi.comnih.gov Targets like 3-Phosphoinositide-Dependent Kinase 1 (PDK1) and Janus Kinases (JAKs), which have been successfully targeted by the related 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine scaffold, represent promising avenues for investigation. chemicalbook.com Other research has identified pyrazolo[3,4-c]pyridazine derivatives as inhibitors of EGFR and CDK-2. mdpi.com
Neurological Disorders: Imidazo[4,5-c]pyridazine derivatives have been developed as positive allosteric modulators (PAMs) of α2/α3-containing GABAA receptors, indicating potential for treating pain and epilepsy. researchgate.net Further exploration of this and other CNS targets could yield novel treatments for a range of neurological and psychiatric conditions.
Infectious Diseases: The foundational compound exhibits antimicrobial and antiviral properties. ontosight.ai Specific molecular targets such as the West Nile Virus NTPase/helicase have been modulated by the related imidazo[4,5-d]pyridazine nucleosides. nih.gov In fungi, glucosamine-6-phosphate synthase is a potential target, while in trypanosomes, methionyl-tRNA synthetase has been inhibited by imidazo[4,5-b]pyridine derivatives. mdpi.com These findings encourage a broader screening and development program for new anti-infective agents.
Epigenetic Targets: The successful development of an imidazo[4,5-b]pyridine derivative as a potent and selective inhibitor of bromodomain and extra-terminal (BET) proteins for neuropathic pain highlights the potential of this chemical class to modulate epigenetic targets. acs.org
Integration of Artificial Intelligence and Machine Learning in Imidazo[4,5-c]pyridazine Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of new imidazo[4,5-c]pyridazine-based drugs. mdpi.commdpi.com These computational tools can analyze vast datasets to accelerate multiple stages of the research pipeline.
Key applications include:
Target Identification and Validation: AI algorithms can analyze genomic, proteomic, and clinical data to identify and validate novel biological targets for which imidazo[4,5-c]pyridazine derivatives would be well-suited. mdpi.com
Virtual Screening and Hit Identification: Machine learning models can rapidly screen virtual libraries containing millions of hypothetical imidazo[4,5-c]pyridazine derivatives to identify those most likely to bind to a specific target, significantly reducing the time and cost of initial screening. nih.govsciencescholar.us
De Novo Drug Design: Generative AI models can design entirely new imidazo[4,5-c]pyridazine structures optimized for desired properties, such as high potency, selectivity, and good pharmacokinetics. nih.gov
ADMET Prediction: Computational approaches are already being used to evaluate the drug-likeness and predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new imidazo[4,5-c]pyridazine derivatives. nih.govnih.gov Advanced AI models can provide more accurate predictions, helping to prioritize compounds with a higher probability of success in clinical trials. crimsonpublishers.com
Binding Mode Analysis: Molecular dynamics simulations, a key computational tool, are used to understand the binding interactions between a compound and its target protein, providing crucial insights for rational drug design. nih.gov
Advancements in Preclinical Model Systems for Efficacy and Mechanism Validation
To translate promising imidazo[4,5-c]pyridazine derivatives into clinical candidates, robust preclinical evaluation is essential. Future research will benefit from advancements in model systems that more accurately recapitulate human diseases.
Complex In Vitro Models: The use of 3D cell cultures, organoids, and patient-derived cell lines will provide more physiologically relevant data than traditional 2D cell cultures. For instance, testing anti-cancer derivatives on a panel of glioblastoma cell lines, including those with specific mutations like EGFRvIII, offers a more comprehensive understanding of their efficacy. nih.gov
Humanized Animal Models: Genetically engineered mouse models that express human targets or other features of human disease can provide more accurate predictions of efficacy and toxicity.
Specialized Disease Models: For indications like neuropathic pain, specialized models such as the spared nerve injury model in mice are critical for demonstrating efficacy. acs.org Similarly, xenograft models, like the SW620 colon carcinoma xenograft, are vital for evaluating the in vivo anti-tumor activity of lead compounds. nih.gov
High-Content Imaging and Analysis: Advanced imaging techniques applied to preclinical models can provide detailed, quantitative data on the compound's mechanism of action at a cellular and tissue level, helping to validate its intended biological effects.
By leveraging these advanced preclinical models, researchers can gain deeper insights into the efficacy and mechanisms of new imidazo[4,5-c]pyridazine derivatives, facilitating their successful translation into novel therapeutics.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-Chloro-7H-imidazo[4,5-c]pyridazine derivatives?
Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. For example:
- Step 1 : React 5-bromopyridine-2,3-diamine with benzaldehyde under phase-transfer catalysis (solid-liquid) using dimethylformamide (DMF) and p-toluenesulfonic acid to form the imidazo-pyridazine core .
- Step 2 : Introduce substituents via nucleophilic substitution or coupling reactions. For instance, compounds 21–23 were synthesized from intermediates 14, 15, and 20 through ester hydrolysis or acid activation, yielding white solids with melting points >300°C .
- Characterization : ¹H NMR in DMSO-d6 confirms structural integrity (e.g., δ 8.35 ppm for aromatic protons) .
Q. How is the structure-activity relationship (SAR) of this compound derivatives analyzed?
SAR studies focus on modifying the pyridazine core and side chains:
- Core modifications : Removal of the N8 methyl group improves interactions with conserved residues (e.g., Asp101) in the dihydropteroate synthase (DHPS) pterin-binding pocket .
- Side-chain optimization : Carboxylic acid groups at C6 enhance binding to Arg254 via salt bridges, but steric hindrance from methyl groups reduces activity .
- Key data : Table 1 in summarizes inhibitory activities (IC50) against Bacillus anthracis DHPS, showing derivatives 24 and 25 as promising candidates with IC50 values <10 µM.
Q. What assays are used to evaluate DHPS inhibition by these derivatives?
- Enzyme activity assay : Uses ¹⁴C-labeled 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and p-aminobenzoic acid (pABA) in Tris-HCl buffer (pH 8.3). Reaction products are separated via thin-layer chromatography (TLC) and quantified by scintillation counting .
- IC50 determination : Inhibitors are dissolved in DMSO (final concentration ≤2%) and tested at 250–500 µM. Dose-response curves are analyzed using nonlinear regression .
Advanced Research Questions
Q. How do crystallographic studies resolve binding interactions between this compound derivatives and DHPS?
- Crystallization : B. anthracis DHPS crystals are soaked with inhibitors (e.g., compound 1) in 20% PEG 3350, 0.2 M ammonium sulfate, and 0.1 M HEPES (pH 7.5). Data are collected at 1.8–2.0 Å resolution using synchrotron sources (e.g., SER-CAT 22-ID beamline) .
- Key interactions : The pyridazine core mimics DHPP’s pterin ring, forming hydrogen bonds with Asp184 and Asn120. The C6 carboxylate interacts with Arg254, while N8 demethylation improves hydrogen bonding with Asp101 .
- Software : Structures are refined using Coot, Phenix, and REFMAC5 .
Q. How can contradictory data between binding affinity (SPR/ITC) and inhibitory activity (IC50) be rationalized?
- Case study : Compound 24 shows tighter binding in surface plasmon resonance (SPR) (KD = 0.5 µM) but reduced activity in ITC and enzyme assays (IC50 = 12 µM). Potential explanations:
- Resolution : Use enantiomerically pure analogs and molecular dynamics simulations to dissect thermodynamic contributions .
Q. What strategies address resistance mutations in DHPS-targeted antimicrobial design?
- Target conservation : The pterin-binding pocket (unlike the pABA site) is evolutionarily conserved, minimizing resistance mutations .
- Dual-target inhibitors : Combine DHPS inhibition with dihydrofolate reductase (DHFR) targeting to reduce resistance emergence .
- Preclinical validation : Test analogs against clinical isolates with folP mutations (e.g., Streptococcus pneumoniae PBP2x variants) .
Methodological Considerations
Q. How are thermodynamic binding parameters (ΔG, ΔH, ΔS) determined for DHPS-inhibitor complexes?
- ITC protocol : Titrate 20 µM B. anthracis DHPS with 200 µM inhibitor in 20 mM HEPES (pH 7.6) at 25°C. Fit data to a one-site model using MicroCal Origin to extract ΔH and KD.
- SPR setup : Immobilize His-tagged DHPS on NTA sensor chips. Inject inhibitors at 0.1–100 µM and analyze kinetics (kon/koff) with Scrubber2 .
Q. What computational tools predict off-target effects of imidazo-pyridazine derivatives?
- Docking : Use AutoDock Vina or Glide to screen against human kinases (e.g., CDK2) to assess selectivity .
- MD simulations : Run 100-ns trajectories in AMBER to evaluate conformational stability in DHPS vs. human homologs .
Data Contradiction Analysis
Q. Why do ester derivatives (e.g., compound 21) show reduced DHPS inhibition despite favorable docking scores?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
